8-(2,5-Dimethoxyphenyl)-6-oxo-3-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(2,5-Dimethoxyphenyl)-6-oxo-3-phenyl-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex heterocyclic compound that belongs to the class of pyridothiadiazines. This compound is characterized by its unique structure, which includes a pyridine ring fused with a thiadiazine ring, and substituted with various functional groups such as methoxy, oxo, phenyl, and carbonitrile groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,5-dimethoxyphenyl)-6-oxo-3-phenyl-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2,5-dimethoxybenzaldehyde with 2-aminothiophenol to form an intermediate Schiff base. This intermediate is then cyclized with malononitrile and a suitable catalyst under reflux conditions to yield the desired pyridothiadiazine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as column chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
8-(2,5-Dimethoxyphenyl)-6-oxo-3-phenyl-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with distinct chemical and biological properties.
Scientific Research Applications
8-(2,5-Dimethoxyphenyl)-6-oxo-3-phenyl-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 8-(2,5-dimethoxyphenyl)-6-oxo-3-phenyl-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(2,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile .
- 8-(2,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile .
Uniqueness
The uniqueness of 8-(2,5-dimethoxyphenyl)-6-oxo-3-phenyl-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific substitution pattern and the presence of both methoxy and carbonitrile groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C22H21N3O3S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
8-(2,5-dimethoxyphenyl)-6-oxo-3-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H21N3O3S/c1-27-16-8-9-20(28-2)18(10-16)17-11-21(26)25-13-24(15-6-4-3-5-7-15)14-29-22(25)19(17)12-23/h3-10,17H,11,13-14H2,1-2H3 |
InChI Key |
WULNTJHOWRFMJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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